(1-Ethyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (1-Ethyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1221341-97-4
VCID: VC11721032
InChI: InChI=1S/C7H12N2O3S/c1-3-9-6(5-10)4-8-7(9)13(2,11)12/h4,10H,3,5H2,1-2H3
SMILES: CCN1C(=CN=C1S(=O)(=O)C)CO
Molecular Formula: C7H12N2O3S
Molecular Weight: 204.25 g/mol

(1-Ethyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

CAS No.: 1221341-97-4

Cat. No.: VC11721032

Molecular Formula: C7H12N2O3S

Molecular Weight: 204.25 g/mol

* For research use only. Not for human or veterinary use.

(1-Ethyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol - 1221341-97-4

Specification

CAS No. 1221341-97-4
Molecular Formula C7H12N2O3S
Molecular Weight 204.25 g/mol
IUPAC Name (3-ethyl-2-methylsulfonylimidazol-4-yl)methanol
Standard InChI InChI=1S/C7H12N2O3S/c1-3-9-6(5-10)4-8-7(9)13(2,11)12/h4,10H,3,5H2,1-2H3
Standard InChI Key WZVRJXUWISITKU-UHFFFAOYSA-N
SMILES CCN1C(=CN=C1S(=O)(=O)C)CO
Canonical SMILES CCN1C(=CN=C1S(=O)(=O)C)CO

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure derives from the imidazole core, a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (1 and 3). Key substituents include:

  • Ethyl group (-CH₂CH₃) at the 1-position, contributing to steric bulk and influencing reactivity.

  • Methanesulfonyl group (-SO₂CH₃) at the 2-position, a strong electron-withdrawing group that enhances stability and directs electrophilic substitution.

  • Hydroxymethyl group (-CH₂OH) at the 5-position, providing a site for further functionalization, such as oxidation or esterification .

The IUPAC name, (3-ethyl-2-methylsulfonylimidazol-4-yl)methanol, reflects this substitution pattern.

Spectroscopic Characterization

While direct spectral data for this compound are scarce, analogous imidazole derivatives are typically characterized using:

  • ¹H NMR: Signals for ethyl protons (δ ~1.2–1.4 ppm for -CH₃, δ ~3.5–4.0 ppm for -CH₂-), methanesulfonyl protons (singlet near δ 3.0 ppm), and hydroxymethyl protons (δ ~4.5–5.0 ppm) .

  • ¹³C NMR: Peaks for the imidazole ring carbons (δ 120–150 ppm), methanesulfonyl carbon (δ ~40 ppm), and hydroxymethyl carbon (δ ~60 ppm) .

  • IR Spectroscopy: Absorptions for -OH (~3300 cm⁻¹), S=O (~1350–1150 cm⁻¹), and C-N (~1250 cm⁻¹) .

Synthesis and Preparation

General Synthetic Routes

Although no explicit synthesis protocol for (1-ethyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is documented, analogous imidazole derivatives are synthesized through multi-step strategies:

  • Imidazole Ring Formation:

    • Condensation Reactions: Combining α-bromoketones with formamide or ammonium acetate under reflux .

    • Example: 1-Acetyladamantane reacts with bromine to form α-brominated ketones, which undergo amination and cyclization to yield substituted imidazoles .

  • Functionalization:

    • Sulfonation: Introducing the methanesulfonyl group via reaction with methanesulfonyl chloride in the presence of a base.

    • Hydroxymethylation: Oxidation or reduction steps to install the -CH₂OH group, as seen in the lithium aluminum hydride (LiAlH₄) reduction of esters to alcohols .

Example Pathway (Hypothetical)

A plausible synthesis could involve:

  • Ethylimidazole Formation: Reacting ethylamine with glyoxal and ammonium acetate to form 1-ethylimidazole.

  • Sulfonation at C2: Treating with methanesulfonyl chloride and triethylamine.

  • Hydroxymethylation at C5: Directing electrophilic substitution using formaldehyde followed by reduction.

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight204.25 g/mol
Boiling Point421.9 ± 37.0 °C (Predicted)
Density1.37 ± 0.1 g/cm³ (Predicted)
pKa13.91 ± 0.10 (Predicted)
SolubilityLikely polar organic solvents

Reactivity and Stability

  • Acid-Base Behavior: The hydroxymethyl group (pKa ~13.91) acts as a weak acid, deprotonating under strongly basic conditions .

  • Thermal Stability: High predicted boiling point (~422°C) suggests thermal robustness, typical of sulfonated aromatics .

  • Hydrolytic Sensitivity: The methanesulfonyl group may hydrolyze under acidic or basic conditions, requiring anhydrous handling.

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